
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane is a highly chlorinated and fluorinated organic compound It is characterized by its unique structure, which includes multiple chlorine and fluorine atoms attached to an octane backbone
準備方法
The synthesis of 1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane typically involves multiple steps, starting with the chlorination and fluorination of an octane precursor. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the selective addition of chlorine and fluorine atoms. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
化学反応の分析
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in less chlorinated or fluorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying halogenated organic molecules.
Biology: The compound’s unique structure makes it useful in studying the interactions of halogenated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialized materials and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to participate in various chemical and biological processes. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
1,2,4,5,7,8-Hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane can be compared with other similar compounds, such as:
Hexachlorobutadiene: Another highly chlorinated compound with different applications and reactivity.
Hexachloropropane: A compound with similar halogenation but different structural properties.
Hexachlorophosphazene: An inorganic compound with unique properties and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
特性
CAS番号 |
647-20-1 |
|---|---|
分子式 |
C8Cl6F12 |
分子量 |
536.8 g/mol |
IUPAC名 |
1,2,4,5,7,8-hexachloro-1,1,2,3,3,4,5,6,6,7,8,8-dodecafluorooctane |
InChI |
InChI=1S/C8Cl6F12/c9-1(15,5(19,20)3(11,17)7(13,23)24)2(10,16)6(21,22)4(12,18)8(14,25)26 |
InChIキー |
DJYQXPORZLOESU-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
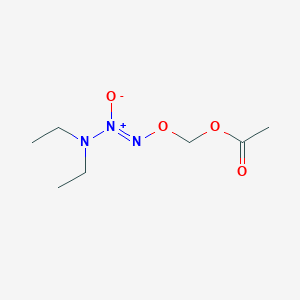
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
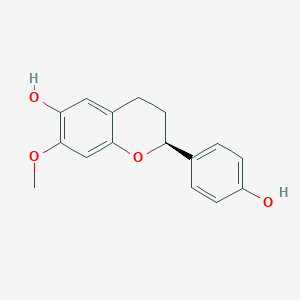
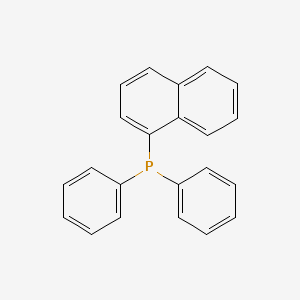
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
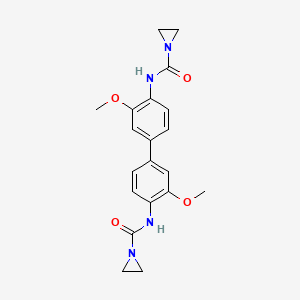

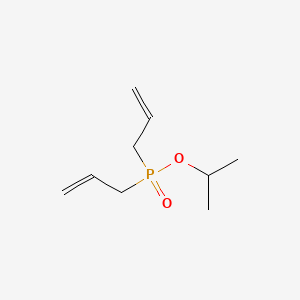
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
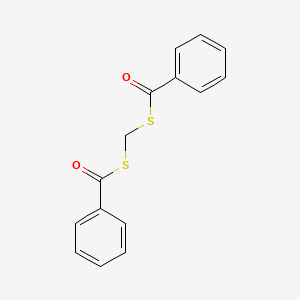
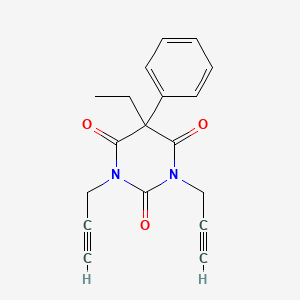
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
